molecular formula C25H28N4O4S B2760078 5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile CAS No. 941247-82-1

5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile

Cat. No. B2760078
M. Wt: 480.58
InChI Key: JZVHHNOZEVDDGJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an oxazole ring, a sulfonyl group, and a methoxyphenyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the oxazole ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The sulfonyl group is also typically stable but can undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined experimentally. These properties could be influenced by factors such as the compound’s molecular structure and the presence of functional groups .

Scientific Research Applications

Antimicrobial Activities

Some related compounds have been synthesized and investigated for their antimicrobial properties. For instance, novel triazole derivatives have been explored for their antimicrobial activities, showing effectiveness against various microorganisms. Such research indicates the potential of related compounds in developing new antimicrobial agents, which could be crucial for addressing antibiotic resistance issues (Bektaş et al., 2007).

Corrosion Inhibition

Research has also been conducted on pyranopyrazole derivatives for their corrosion inhibition performance on mild steel in acidic solutions. These studies suggest that related compounds could serve as effective corrosion inhibitors, a vital application in extending the lifespan of metal components in industrial environments (Yadav et al., 2016).

Anticancer Evaluation

Some derivatives have been synthesized and evaluated for their anticancer activity. This research area is highly significant as it contributes to the development of new chemotherapeutic agents. The evaluation of new compounds for their ability to inhibit cancer cell growth is crucial for advancing cancer treatment (Bekircan et al., 2008).

Molecular Docking Studies

Molecular docking studies have been performed on benzimidazole derivatives bearing 1,2,4-triazole as epidermal growth factor receptor (EGFR) inhibitors. These studies are essential for understanding how small molecules can interact with biological targets to modulate their activity, offering insights into the design of targeted therapies for diseases like cancer (Karayel, 2021).

Synthesis and Characterization

The synthesis and characterization of related compounds provide foundational knowledge for understanding their chemical properties and potential applications. Studies focusing on the synthesis routes and the chemical behavior of such compounds contribute to the broader field of organic chemistry and material science, offering pathways to novel applications (Singh & Singh, 2000).

Safety And Hazards

The safety and hazards of this compound would also need to be determined experimentally. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future research directions for this compound could include exploring its potential applications, optimizing its synthesis process, and studying its mechanism of action in more detail .

properties

IUPAC Name

5-[2-(4-methoxyphenyl)ethylamino]-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4S/c1-18-12-15-29(16-13-18)34(30,31)22-9-5-20(6-10-22)24-28-23(17-26)25(33-24)27-14-11-19-3-7-21(32-2)8-4-19/h3-10,18,27H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVHHNOZEVDDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCC4=CC=C(C=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile

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